Cas no 1009378-44-2 (2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide)
2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide
- 2-bromo-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
- 1009378-44-2
- METLDSYYZSNANU-UHFFFAOYSA-N
- 2-bromo-4-methylthiazole-5-carboxylic acid(pyridin-3-ylmethyl)amide
- SCHEMBL245193
- DB-364800
- 2-bromo-4-methyl-thiazole-5-carboxylic acid (pyridine-3-ylmethyl)-amide
- 5-Thiazolecarboxamide, 2-bromo-4-methyl-N-(3-pyridinylmethyl)-
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- Inchi: 1S/C11H10BrN3OS/c1-7-9(17-11(12)15-7)10(16)14-6-8-3-2-4-13-5-8/h2-5H,6H2,1H3,(H,14,16)
- InChI Key: METLDSYYZSNANU-UHFFFAOYSA-N
- SMILES: BrC1=NC(C)=C(C(NCC2C=NC=CC=2)=O)S1
Computed Properties
- Exact Mass: 310.97280g/mol
- Monoisotopic Mass: 310.97280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 83.1Ų
2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192583-1g |
2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide |
1009378-44-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM172006-1g |
2-bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide |
1009378-44-2 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM172006-1g |
2-bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide |
1009378-44-2 | 95% | 1g |
$361 | 2023-02-19 |
2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide
2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide (CAS No. 1009378-44-2)
The compound 2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide, identified by the CAS registry number 1009378-44-2, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and structural versatility. The molecule incorporates a bromine atom at position 2, a methyl group at position 4, and an N-substituted pyridinylmethyl group attached to the thiazole ring via a carboxamide linkage. These structural features contribute to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic substitution, coupling reactions, and selective oxidation techniques. The incorporation of the pyridinylmethyl group introduces additional electronic and steric effects, which can be exploited in designing bioactive molecules. Researchers have demonstrated that this compound exhibits promising activity in inhibiting certain enzyme targets, making it a valuable lead compound in drug discovery programs.
One of the most intriguing aspects of 2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide is its ability to participate in various post-synthetic modifications. For instance, the bromine atom at position 2 can serve as a reactive site for further functionalization, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions. This feature allows chemists to tailor the molecule's properties for specific applications, including the development of new materials or advanced therapeutic agents.
In terms of biological activity, studies have shown that this compound demonstrates moderate inhibitory effects on kinases and other key enzymes involved in cellular signaling pathways. Its thiazole core is particularly advantageous due to its ability to form hydrogen bonds and interact with protein targets through π-stacking interactions. These properties make it an attractive candidate for further exploration in anti-cancer drug development.
Moreover, computational studies utilizing molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies reveal that the pyridinylmethyl group plays a critical role in stabilizing interactions within the active site, while the methyl group at position 4 contributes to overall hydrophobicity and molecular stability.
From an environmental standpoint, preliminary biodegradation studies indicate that this compound exhibits moderate persistence under aerobic conditions. However, further research is required to fully understand its environmental impact and develop strategies for safe disposal or recycling.
In summary, 2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide (CAS No. 1009378-44-2) represents a versatile and promising molecule with applications spanning from drug discovery to materials science. Its unique structure, reactivity, and biological activity make it a focal point for ongoing research efforts aimed at harnessing its full potential.
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